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Compound of Interest

Compound Name:
N-Benzylcyclohexylamine

hydrochloride

Cat. No.: B3060092 Get Quote

For researchers, scientists, and professionals in drug development, the selection of appropriate

analytical standards is paramount for accurate and reproducible results. This guide provides a

comprehensive comparison of N-Benzylcyclohexylamine with other arylcyclohexylamine

standards, offering objective performance data and detailed experimental methodologies.

N-Benzylcyclohexylamine is a compound belonging to the arylcyclohexylamine class, a group

of substances known for their diverse pharmacological activities, primarily as N-methyl-D-

aspartate (NMDA) receptor antagonists.[1][2][3] While some arylcyclohexylamines like

phencyclidine (PCP) and ketamine have been investigated for their anesthetic and

psychoactive properties, N-Benzylcyclohexylamine is primarily utilized as an analytical

reference standard.[4] It has also been identified as a cutting agent in illicit drug samples.[4][5]

This guide will delve into its chemical properties, analytical profile, and pharmacological context

in comparison to other relevant arylcyclohexylamines.

Chemical and Physical Properties
A clear understanding of the physicochemical properties of a reference standard is crucial for

its proper handling, storage, and use in experimental settings.
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Property N-Benzylcyclohexylamine Reference

Chemical Name
N-cyclohexyl-

benzenemethanamine
[4]

CAS Number 4383-25-9 [6][7]

Molecular Formula C13H19N [7]

Molecular Weight 189.30 g/mol [7]

Melting Point 149 °C [6]

Boiling Point 195 °C (at 90 Torr) [6]

Appearance
Not specified, available as

hydrochloride salt (neat solid)
[4]

Solubility

Soluble in Acetonitrile,

Chloroform, Methanol (as

hydrochloride)

[5]

Comparative Pharmacological Data: Receptor
Binding Affinities
The primary mechanism of action for many arylcyclohexylamines is the antagonism of the

NMDA receptor.[2][8] The binding affinity, often expressed as the inhibition constant (Ki), is a

critical parameter for comparing the potency of different compounds. Lower Ki values indicate a

higher binding affinity. The following table summarizes the reported Ki values for N-

Benzylcyclohexylamine and other notable arylcyclohexylamines at the NMDA receptor.

Compound
NMDA Receptor (PCP Site)
Ki (nM)

Reference(s)

Phencyclidine (PCP) 59 [9]

Ketamine 1000 - 2500 [10]

3-MeO-PCP Lower than PCP [8]

N-Benzylcyclohexylamine Data not available
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Note: Specific Ki values for N-Benzylcyclohexylamine at the NMDA receptor were not readily

available in the searched literature. Its primary characterization is as an analytical standard

rather than a pharmacologically active agent.

Experimental Protocols
Detailed and validated experimental protocols are essential for the reliable identification and

quantification of arylcyclohexylamines. Below are representative methodologies for Gas

Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography

(HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the separation and identification of volatile and semi-

volatile compounds like arylcyclohexylamines.[11][12]

Sample Preparation:

A standard procedure for the analysis of seized drug samples involves dissolving a small

amount of the material in a suitable organic solvent, such as methanol or acetonitrile. For

biological matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase

extraction (SPE) are typically employed to isolate the analytes of interest.[13]

Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary

column.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet Temperature: 280 °C.

Injection Volume: 1 µL (splitless mode).
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Oven Temperature Program:

Initial temperature: 80 °C, hold for 1 minute.

Ramp: 15 °C/min to 300 °C.

Hold: 5 minutes at 300 °C.

MS Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-550.

Expected Results: The retention time and the mass spectrum of N-Benzylcyclohexylamine and

other arylcyclohexylamines can be compared to certified reference standards for positive

identification. The fragmentation pattern in the mass spectrum is a unique fingerprint of the

molecule.

High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of compounds, including those

that are not amenable to GC analysis.[14][15]

Sample Preparation:

Similar to GC-MS, samples are typically dissolved in the mobile phase or a compatible solvent.

Filtration of the sample solution prior to injection is recommended to prevent clogging of the

column.

Instrumentation and Conditions:

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).
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Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

Mobile Phase:

A: 0.1% Formic acid in Water.

B: 0.1% Formic acid in Acetonitrile.

Gradient Program:

Start at 10% B.

Linear gradient to 90% B over 15 minutes.

Hold at 90% B for 5 minutes.

Return to 10% B and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.

Detection: UV detection at 254 nm or full scan MS detection.

Expected Results: The retention time and UV-Vis spectrum (if using a DAD) or mass spectrum

can be used for the identification and quantification of the target analytes by comparison with

standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules.[14][16]

Sample Preparation:

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl3) in an NMR tube.
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Instrumentation and Conditions:

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Expected Results: The ¹H and ¹³C NMR spectra will provide detailed information about the

chemical environment of the hydrogen and carbon atoms in the molecule, allowing for

unambiguous structure confirmation. Chemical shifts (δ) are reported in parts per million (ppm)

relative to a reference standard (e.g., TMS).

Signaling Pathways and Experimental Workflows
Arylcyclohexylamines primarily exert their effects through the antagonism of the NMDA

receptor, a key player in glutamatergic neurotransmission.[8][17] Understanding the

downstream signaling cascade is crucial for comprehending their pharmacological effects.

NMDA Receptor Antagonist Signaling Pathway
The binding of an arylcyclohexylamine antagonist to the PCP site within the NMDA receptor ion

channel blocks the influx of calcium ions (Ca²⁺) that would normally occur upon activation by
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glutamate and a co-agonist like glycine.[8] This disruption of calcium signaling triggers a

cascade of intracellular events.
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Caption: NMDA receptor antagonist signaling cascade.

General Experimental Workflow for Arylcyclohexylamine
Analysis
The following diagram illustrates a typical workflow for the analysis of a sample suspected of

containing an arylcyclohexylamine.
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Click to download full resolution via product page

Caption: Workflow for arylcyclohexylamine analysis.

In conclusion, N-Benzylcyclohexylamine serves as a valuable analytical reference standard for

the identification and quantification of arylcyclohexylamines. While it shares a structural

backbone with pharmacologically active compounds, its primary role in a research setting is to

ensure the accuracy and reliability of analytical methods. This guide provides the foundational

data and methodologies to effectively utilize N-Benzylcyclohexylamine and to draw meaningful

comparisons with other arylcyclohexylamine standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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